molecular formula C18H29NO4S B11942567 Dodecyl 4-nitrophenyl sulfone CAS No. 94261-92-4

Dodecyl 4-nitrophenyl sulfone

Cat. No.: B11942567
CAS No.: 94261-92-4
M. Wt: 355.5 g/mol
InChI Key: QJILSKRRMFTLOH-UHFFFAOYSA-N
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Description

Dodecyl 4-nitrophenyl sulfone is an organic compound with the molecular formula C18H29NO4S It is a sulfone derivative characterized by the presence of a dodecyl group attached to a 4-nitrophenyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 4-nitrophenyl sulfone typically involves the reaction of dodecyl bromide with 4-nitrophenyl sulfone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-nitrophenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of sulfone derivatives with higher oxidation states.

    Reduction: Formation of dodecyl 4-aminophenyl sulfone.

    Substitution: Formation of various alkyl or aryl sulfone derivatives.

Scientific Research Applications

Dodecyl 4-nitrophenyl sulfone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecyl 4-nitrophenyl sulfone involves its interaction with molecular targets through its sulfone and nitrophenyl groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of adjacent functional groups. The nitrophenyl group can participate in various chemical reactions, including reduction and substitution, affecting the overall behavior of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl sulfone: Lacks the dodecyl group, making it less hydrophobic.

    Dodecyl sulfone: Lacks the nitrophenyl group, reducing its reactivity in certain chemical reactions.

    Dodecyl 4-aminophenyl sulfone: A reduced form of dodecyl 4-nitrophenyl sulfone with different chemical properties.

Uniqueness

This compound is unique due to the combination of its long hydrophobic dodecyl chain and the reactive nitrophenyl sulfone moiety. This combination imparts distinct chemical properties, making it useful in various applications where both hydrophobicity and reactivity are desired.

Properties

CAS No.

94261-92-4

Molecular Formula

C18H29NO4S

Molecular Weight

355.5 g/mol

IUPAC Name

1-dodecylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C18H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-24(22,23)18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3

InChI Key

QJILSKRRMFTLOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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